molecular formula C21H24N2O4 B11127487 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11127487
M. Wt: 368.4 g/mol
InChI Key: MBLHNZFTEHSKHR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and an indole moiety, connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate nucleophile.

    Acetamide Linkage Formation: The final step involves coupling the indole and dimethoxyphenyl intermediates through an acetamide bond, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxy groups or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)ethylamine: Shares the dimethoxyphenyl group but lacks the indole moiety.

    N-(2-(4-methoxy-1H-indol-1-yl)ethyl)acetamide: Contains the indole moiety but lacks the dimethoxyphenyl group.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to the combination of both the dimethoxyphenyl and indole groups, which may confer distinct chemical and biological properties not observed in the similar compounds listed above.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-25-18-6-4-5-17-16(18)9-11-23(17)12-10-22-21(24)14-15-7-8-19(26-2)20(13-15)27-3/h4-9,11,13H,10,12,14H2,1-3H3,(H,22,24)

InChI Key

MBLHNZFTEHSKHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCN2C=CC3=C2C=CC=C3OC)OC

Origin of Product

United States

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